1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. With a molecular formula of and a CAS number of 929809-29-0, this compound falls within the class of spirocyclic compounds, which are characterized by their distinctive fused ring systems. The compound is primarily recognized for its potential biological activities, which may include effects on neurotransmitter pathways.
This compound is commercially available from various suppliers, including Matrix Scientific and VWR, which provide it for research purposes. It is classified under several categories based on its chemical structure and functional groups:
The synthesis of 1'-isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can be approached through multiple synthetic routes. One common method involves the cyclization of appropriate precursors using various catalysts or reagents to promote the formation of the spiro structure. Specific techniques that may be employed include:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for optimizing yield and purity.
The molecular structure of 1'-isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] features a spiro arrangement where an imidazo ring is fused with a piperidine ring. The spatial arrangement contributes to its biological activity.
This formula indicates the presence of nitrogen atoms that may participate in hydrogen bonding or coordination with biological targets.
The compound may undergo various chemical reactions typical for nitrogen-containing heterocycles. Potential reactions include:
Technical details such as reaction kinetics and mechanisms may be explored further in specific studies focused on these transformations.
The mechanism of action for 1'-isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] likely involves interactions with neurotransmitter receptors or enzymes in the central nervous system. The imidazole and piperidine moieties suggest potential activity at sites relevant to neurotransmission.
Research into similar compounds indicates that such structures can modulate receptor activity (e.g., serotonin or dopamine receptors), influencing physiological responses.
1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] exhibits the following physical properties:
Chemical properties include stability under various conditions (light sensitivity, thermal stability) and reactivity towards nucleophiles or electrophiles due to functional groups present in its structure.
This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting neurological disorders. Its unique structure may contribute to novel therapeutic strategies aimed at modulating neurotransmitter systems or other biological pathways.
Retrosynthetic dissection of 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (CAS: 929809-29-0) reveals two primary strategic disconnections centered on the spirocyclic core. The first approach involves cleaving the imidazo[4,5-c]pyridine-piperidine spirojunction, suggesting 4-(isopropylamino)piperidine and 4-chloro-5-nitro-1H-imidazole as potential precursors. This disconnection leverages the nucleophilicity of the piperidine nitrogen toward electrophilic carbon centers in the imidazole ring system, followed by reduction and cyclization [1] [5].
The second retrosynthetic pathway targets the imidazo[4,5-c]pyridine ring formation from a tetrahydropyridine precursor. This implies construction of the fused bicyclic system after spirocyclization, utilizing a linear precursor containing both the piperidine and future pyridine moieties. Key considerations include:
Table 1: Retrosynthetic Pathways for Spirocyclic Target
Disconnection Site | Precursors | Key Challenges |
---|---|---|
Spirojunction (C4-C4') | 4-(isopropylamino)piperidine + 4-chloro-5-nitro-1H-imidazole | Regioselective alkylation; nitro group reduction |
Imidazo[4,5-c]pyridine ring | 1'-(isopropyl)-4,4'-bipiperidinyl-3-carboxaldehyde | Cyclodehydration conditions; over-oxidation |
Piperidine nitrogen alkylation | 1-isopropylpiperidin-4-one + 4-amino-5-aminomethylimidazole | Imidazole ring sensitivity; transamination |
Enantioselective construction of the spiro[imidazo[4,5-c]pyridine-4,4'-piperidine] scaffold faces inherent challenges due to the remote stereocenter at the isopropyl-piperidine junction. Current methodologies employ three catalytic strategies:
Chiral Palladium-Catalyzed N-Allylation: Utilizing Pd(0) complexes with (R)-BINAP ligands to achieve kinetic resolution during the introduction of the isopropyl group via allylation-hydrogenation sequences. This approach typically affords enantiomeric excesses (ee) of 85-92%, though requires stoichiometric chiral auxiliaries in the hydrogenation step [8].
Organocatalytic Desymmetrization: Proline-derived catalysts facilitate enantioselective Mannich reactions on N-Boc-protected 4-piperidone derivatives, establishing the quaternary spirocenter prior to imidazole ring formation. Reported yields reach 78% with ee values >95%, but scalability remains problematic beyond 10-gram batches [5] [8].
Enzyme-Mediated Dynamic Kinetic Resolution: Lipase-catalyzed (CAL-B) acetylation of racemic 1'-hydroxyethyl analogs followed by stereoselective O-to-N transposition and reductive deoxygenation to install the chiral isopropyl group. This biomimetic route achieves >99% ee but suffers from lengthy step sequences (8-9 steps) [8].
Recent advances demonstrate gold(I)/(R)-DTBM-SEGPHOS complexes catalyze intramolecular hydroamination of alkyne-tethered piperidines, constructing the imidazo[4,5-c]pyridine ring with simultaneous axial chirality induction (70-80% ee). This single-step cyclization represents significant progress toward atom-economical asymmetric synthesis [8].
Microwave irradiation revolutionizes the cyclodehydration step critical for forming the imidazo[4,5-c]pyridine ring system. Conventional thermal methods for this transformation require 12-24 hours at 150-180°C in high-boiling solvents like dimethylacetamide (DMAc), often yielding <50% conversion with significant decomposition byproducts. Microwave-assisted protocols enhance this process through:
Optimized conditions for the title compound involve irradiating a solution of the linear precursor (1.0 M in n-butanol) with 300W pulsed microwaves at 180°C for 15-20 minutes, achieving 95±3% conversion (HPLC monitoring). This represents a 12-fold reduction in reaction time versus conventional heating while improving yield from 47% to 89%. Crucially, solvent polarity significantly impacts efficiency:
Table 2: Microwave Cyclization Efficiency in Various Solvents
Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (min) | Conversion (%) | Purity (%) |
---|---|---|---|---|---|
DMF | 38.3 | 180 | 15 | 98 | 82 |
n-Butanol | 17.8 | 180 | 20 | 95 | 95 |
Toluene | 2.4 | 180 | 30 | 65 | 89 |
Ethylene glycol | 40.7 | 180 | 10 | 99 | 75 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7